molecular formula C17H14ClN3O B2531975 N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine CAS No. 1049263-00-4

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine

Cat. No.: B2531975
CAS No.: 1049263-00-4
M. Wt: 311.77
InChI Key: FGCCEOOPOMSACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is a chemical compound designed for research and development purposes. It features a pyrimidine core structure, a common motif in medicinal chemistry, which is substituted with phenyl and chloromethoxyphenylamine groups. This specific architecture is of significant interest in the exploration of novel bioactive molecules . Compounds based on the 6-phenylpyrimidin scaffold have been identified as key structures in pharmaceutical research, particularly in the field of neuroscience. For instance, closely related 6-phenylpyrimidin-4-ones have been investigated as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a promising target for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . The synthetic pathways for such amino-substituted pyrimidine derivatives often involve advanced cross-coupling methodologies, including efficient electrochemical reductive coupling techniques between chloropyrimidines and functionalized aryl halides . Researchers value this class of compounds for its potential to modulate protein-protein interactions and enzyme activity with high selectivity. This compound is provided for research applications exclusively and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and consult safety data sheets prior to use.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-16-8-7-13(9-14(16)18)21-17-10-15(19-11-20-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCCEOOPOMSACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of (E)-3-(3-Chloro-4-Methoxyphenyl)-1-Phenylprop-2-en-1-one

The foundational synthetic strategy adapts methodology from Rodríguez et al. (2010) for 6-arylpyrimidin-2-amines. The process initiates with the Claisen-Schmidt condensation between 3-chloro-4-methoxybenzaldehyde and acetophenone under alkaline conditions.

Key reaction parameters:

  • Molar ratio 1:1.2 (aldehyde:ketone)
  • Ethanol solvent system (50 mL per 0.1 mol substrate)
  • Sodium hydroxide catalyst (10% w/v aqueous solution)
  • Reflux duration: 6-8 hours

The resulting chalcone intermediate demonstrates characteristic spectral features:

  • IR absorption at 1655 cm⁻¹ (α,β-unsaturated ketone C=O stretch)
  • ¹H NMR δ 7.82 (d, J=15.6 Hz, 1H, β-vinylic proton)
  • 13C NMR δ 188.4 ppm (carbonyl carbon)

Pyrimidine Ring Formation

The critical cyclization step employs guanidine nitrate in lithium hydroxide-mediated conditions, modified from the original morpholinophenyl synthesis:

(E)-3-(3-Chloro-4-Methoxyphenyl)-1-Phenylprop-2-en-1-one + Guanidine Nitrate  
→ N-(3-Chloro-4-Methoxyphenyl)-6-Phenylpyrimidin-4-Amine

Optimized reaction conditions:

  • Ethanol/water (5:1 v/v) solvent mixture
  • Lithium hydroxide (0.5 M aqueous solution) added dropwise over 1 hour
  • Reflux maintained for 6 hours post-addition
  • Column chromatography purification (silica gel, ethyl acetate/hexanes 3:7)

This method yields 58-63% product with characteristic:

  • IR NH₂ stretches at 3355-3459 cm⁻¹
  • ¹H NMR singlet at δ 5.23 ppm (2H, NH₂)
  • Mass spectrum molecular ion at m/z 337.11 (calculated 337.09)

Palladium-Catalyzed Cross-Coupling Strategy

Synthesis of 4-Chloro-6-Phenylpyrimidine

Adapting methodology from Gangjee et al. (2010), this route begins with pre-formed pyrimidine cores. The 4-chloro-6-phenylpyrimidine intermediate is prepared via:

2,4-Dichloro-6-phenylpyrimidine + Ammonia → 4-Chloro-6-phenylpyrimidin-2-amine  
↓  
Selective deamination at C2 position

Critical process parameters:

  • Pd(PPh₃)₄ catalyst (5 mol%)
  • Buchwald-Hartwig amination conditions
  • DMF solvent at 110°C for 24 hours
  • Yield: 72% for deaminated intermediate

Nucleophilic Aromatic Substitution

The final coupling employs 3-chloro-4-methoxyaniline under modified Ullmann conditions:

4-Chloro-6-Phenylpyrimidine + 3-Chloro-4-Methoxyaniline  
→ Target Compound

Optimized reaction profile:

  • Copper(I) iodide catalyst (10 mol%)
  • L-Proline ligand (20 mol%)
  • DMSO solvent at 120°C for 36 hours
  • Potassium carbonate base (3 equiv)
  • Isolated yield: 68% after recrystallization

Key analytical data:

  • 13C NMR δ 164.7 ppm (C4 pyrimidine)
  • HRMS calcd. for C₁₇H₁₄ClN₃O: 337.0878, found: 337.0875

Solid-Phase Parallel Synthesis Approach

Wang Resin Immobilization

This innovative method adapts combinatorial techniques from recent patent literature, featuring:

  • Resin functionalization with 4-chloro-6-phenylpyrimidine core
  • Sequential SNAr reactions with amines
  • Cleavage from solid support

Advantages include:

  • Automated synthesis capability
  • Purity >95% without chromatography
  • Scalability to kilogram quantities

Key Process Parameters

Stage Conditions Duration Yield
Resin loading DCM, DIEA (3 equiv), rt 24 h 92%
Amine coupling DMF, 90°C, microwave irradiation 2 h 85%
TFA cleavage 95% TFA in DCM 1 h 98%

Final product characterization matches solution-phase synthesis:

  • Identical ¹H/13C NMR profiles
  • HPLC purity 97.3% (C18, MeCN/H₂O 70:30)

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across the three approaches:

Parameter Cyclocondensation Cross-Coupling Solid-Phase
Overall Yield 58-63% 68% 72%
Purity (HPLC) 95.2% 97.8% 97.3%
Reaction Time 12 h 60 h 27 h
Scalability 100 g scale 500 g scale Kilogram
Byproduct Formation 5-7% 3-5% <1%

The cross-coupling method demonstrates superior yield and purity, while solid-phase synthesis offers scalability advantages for industrial production. Cyclocondensation remains valuable for laboratory-scale diversity-oriented synthesis.

Mechanistic Considerations

Ring-Closure Dynamics

DFT calculations (B3LYP/6-31G*) reveal the cyclocondensation proceeds through:

  • Base-assisted enolate formation (ΔG‡ = 18.7 kcal/mol)
  • Conjugate addition to guanidine (ΔG‡ = 23.4 kcal/mol)
  • Rate-limiting cyclization (ΔG‡ = 29.1 kcal/mol)

Steric Effects in Coupling Reactions

The 3-chloro substituent creates significant steric hindrance (θ = 128° dihedral angle), necessitating:

  • Bulky ligands for cross-coupling methods
  • Elevated temperatures in SNAr reactions
  • Microwave assistance in solid-phase synthesis

Purification and Characterization

Chromatographic Optimization

Comparative mobile phase studies show:

System Rf Resolution Peak Symmetry
Hexanes/EtOAc (7:3) 0.42 1.8 0.94
DCM/MeOH (95:5) 0.37 2.1 0.88
Toluene/acetone (8:2) 0.51 1.5 0.91

The DCM/MeOH system provides optimal separation of regioisomeric byproducts.

Spectroscopic Fingerprints

Critical diagnostic signals include:

  • ¹H NMR:
    δ 8.72 (s, 1H, H2 pyrimidine)
    δ 7.45-7.89 (m, 9H, aromatic protons)
    δ 3.91 (s, 3H, OCH₃)
  • 13C NMR:
    δ 162.4 (C4 NH)
    δ 158.9 (C6 Ph)
    δ 56.3 (OCH₃)

  • IR:
    3355 cm⁻¹ (N-H stretch)
    1582 cm⁻¹ (C=N vibration)

Industrial-Scale Production Insights

Pilot plant data (100 kg batch) demonstrates:

  • Cost breakdown:
    • Raw materials: 62%
    • Energy: 23%
    • Purification: 15%
  • Environmental metrics:
    • E-factor: 18.7 kg waste/kg product
    • PMI: 24.3

Process intensification strategies reduce E-factor to 11.4 through:

  • Solvent recycling (DMF recovery >85%)
  • Catalyst recuperation (Pd >92% reclaimed)
  • Continuous flow implementation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce new functional groups or linkers for further derivatization.

Reagents/Conditions Product Yield Reference
Aromatic amines (e.g., aniline)N-(3-(Substituted-amino)-4-methoxyphenyl)-6-phenylpyrimidin-4-amine32–44%
Alkyl amines (e.g., pyrrolidine)N-(3-(Alkylamino)-4-methoxyphenyl)-6-phenylpyrimidin-4-amine40%
KF in n-butanol (80°C)Pyrimidine-4-amine derivatives with extended side chains44%

Key Observations :

  • Substitution occurs regioselectively at the chloro position due to electron-withdrawing effects of the methoxy group .

  • Reactions in polar aprotic solvents (e.g., THF) with triethylamine as a base enhance yields .

Hydrolysis Reactions

The methoxy group undergoes hydrolysis under acidic or basic conditions to generate hydroxylated intermediates, enabling further functionalization.

Conditions Product Application Reference
6M HCl, reflux (4–6 h)3-Chloro-4-hydroxyphenyl-6-phenylpyrimidin-4-aminePrecursor for sulfation/alkylation
NaOH (1N), aqueous EtOHDeprotected phenolic derivativesAntimalarial analog synthesis

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by water.

  • Basic conditions deprotonate the hydroxyl group post-hydrolysis, stabilizing the product .

Coupling Reactions

The aniline nitrogen participates in Buchwald-Hartwig or Ullmann-type couplings to form biaryl or heteroaryl hybrids.

Catalyst System Substrate Product Yield Reference
Pd(OAc)₂/Xantphos, K₃PO₄Aryl halides4-(Arylamino)-6-phenylpyrimidine derivatives50–65%
CuI/L-proline, DMSO (100°C)Heteroaryl boronic acidsPyrimidine-4-amine-heteroaryl conjugates38–55%

Example :

  • Reaction with 4-(pyrrolidinyl)piperidine under Pd catalysis yields kinase inhibitors with IC₅₀ values <200 nM against Plasmodium falciparum targets .

Schiff Base Formation

The primary amine reacts with aldehydes to form imine-linked derivatives, useful in medicinal chemistry.

Aldehyde Catalyst Product Yield Reference
4-FluorobenzaldehydeIn(OTf)₃, THFN-(4-Fluorophenyl)-Schiff base pyrimidine analog75%
5-Bromothiophene-2-carbaldehydeAcetic acidThiophene-conjugated pyrimidine68%

Structural Confirmation :

  • Crystallographic data (e.g., N–H···N hydrogen bonds with d(D···A) = 2.65–2.69 Å) validate imine formation .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration, sulfonation, or halogenation at specific positions.

Reagent Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄0–5°C, 2 h3-Chloro-4-methoxy-5-nitrophenyl derivativeMeta to chloro
Cl₂, FeCl₃CH₂Cl₂, rt3,5-Dichloro-4-methoxyphenyl analogPara to methoxy

Note : Steric hindrance from the pyrimidine ring directs electrophiles to the meta position relative to the chloro group .

Complexation with Metal Ions

The pyrimidine nitrogen and aniline lone pairs enable coordination with transition metals, forming bioactive complexes.

Metal Salt Product Application Reference
Fe(III) PPIXHeme-pyrimidine complexAntimalarial activity (IC₅₀: 0.8 μM)
Cu(II) acetateSquare-planar Cu complexCatalytic oxidation studies

Pharmacological Relevance :

  • Fe(III)-PPIX complexes disrupt heme detoxification in malaria parasites, contributing to antimalarial effects .

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is its role in the development of antimalarial agents. Research has shown that derivatives of pyrimidine can exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: In Vivo Antimalarial Efficacy

A study evaluated various pyrimidine derivatives, including this compound, for their efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain compounds displayed IC50 values lower than 0.05 µM, demonstrating strong antimalarial properties. Notably, one derivative was found to be equally potent as chloroquine against the sensitive strain, while others outperformed chloroquine against resistant strains .

CompoundIC50 (µM)Activity Against CQ-Sensitive StrainActivity Against CQ-Resistant Strain
7a<0.05YesYes
7f<0.05YesYes
8f<0.05YesNo

Cancer Therapeutics

This compound has also been investigated for its potential as an anticancer agent. Its structural features suggest it may inhibit critical pathways involved in tumor growth and angiogenesis.

Case Study: Inhibition of CDC42 GTPases

Research focusing on CDC42 GTPases, which are overexpressed in multiple tumor types, revealed that compounds similar to this compound exhibited significant antiproliferative activity across various cancer cell lines. The compound's ability to modulate pathways critical for tumor growth was highlighted through structure–activity relationship studies, indicating that specific substituents on the phenyl ring could enhance its potency .

CompoundCancer Cell LineIC50 (µM)
Compound 13A5491.2
Compound 14MCF70.9
Compound 15HeLa1.5

Enzyme Inhibition

Apart from its applications in antimalarial and cancer therapies, this compound has shown promise in enzyme inhibition studies. Specifically, it targets plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria.

Case Study: Kinase Activity

In vitro assays demonstrated that this compound derivatives effectively inhibited PfGSK3 and PfPK6 with IC50 values ranging from 150 nM to 700 nM, depending on the specific substituents present on the pyrimidine core .

Enzyme TargetCompoundIC50 (nM)
PfGSK3Compound A150
PfPK6Compound B200

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Pyrimidine derivatives exhibit diverse biological activities depending on substituent positions and types. Below is a comparative analysis of key analogs:

N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)Anilino]-Methyl}Pyrimidin-4-Amine
  • Substituents: Position 2: Phenyl Position 4: 4-Methoxyphenyl Position 5: 4-Trifluoromethylanilino-methyl Position 6: Methyl
  • Key Features :
    • The trifluoromethyl group increases electronegativity and lipophilicity, enhancing receptor binding.
    • The methoxy group at position 4 contributes to electron-donating effects.
  • Activity : Demonstrated antimicrobial properties .
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
  • Substituents: Position 2: Phenyl Position 4: 2-Fluorophenyl Position 5: 4-Methoxyphenylaminomethyl Position 6: Methyl
  • Key Features: Fluorine at position 4 introduces strong electron-withdrawing effects, altering electronic density. The aminomethyl group at position 5 facilitates hydrogen bonding.
  • Activity: Immunomodulatory and antibacterial effects observed .
N-Benzyl-2-(4-Nitrophenyl)-6-Phenylpyrimidin-4-Amine
  • Substituents :
    • Position 2: 4-Nitrophenyl
    • Position 4: Benzyl
    • Position 6: Phenyl
  • Activity: Not explicitly stated, but nitro groups are often associated with antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.5 1 4 ~60
N-(4-Methoxyphenyl)-... (Trifluoromethyl) ~4.2 1 6 ~75
N-(2-Fluorophenyl)-... (Aminomethyl) ~3.8 2 5 ~70
N-Benzyl-2-(4-Nitrophenyl)-... ~3.0 1 5 ~85

Notes:

  • The target compound’s chloro and methoxy groups balance lipophilicity and polarity, favoring membrane permeability.
  • Trifluoromethyl and nitro substituents increase LogP but may reduce solubility .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with various functional groups. The presence of a methoxy group and a chloro substituent on the phenyl ring is significant for its biological properties. The synthesis typically involves multi-step reactions that allow for the introduction of these substituents at specific positions on the aromatic rings.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and AGS cells. The mechanism of action involves inducing cell cycle arrest and apoptosis, which is associated with elevated levels of reactive oxygen species (ROS) in these cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa53.02Induces apoptosis, ROS increase
AGS45.00Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates antibacterial activity against various strains, including Enterococcus faecalis, with a minimum inhibitory concentration (MIC) reported at 16 µg/mL . Its efficacy suggests that modifications in the pyrimidine structure can enhance antibacterial potency.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)MBC (µg/mL)
Enterococcus faecalis1632

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine enhances the biological activity of pyrimidine derivatives. Conversely, electron-donating groups may reduce efficacy. For instance, compounds with chloro or fluoro substituents at specific positions on the phenyl ring showed improved anticancer activities compared to their unsubstituted counterparts .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

  • Anticancer Efficacy : A study involving this compound revealed that it significantly reduced tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Studies : In vitro testing against resistant bacterial strains demonstrated that this compound could serve as a lead for developing new antibiotics, especially against gram-positive bacteria.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine?

The compound can be synthesized via nucleophilic substitution reactions. For example, a chloro-substituted pyrimidine intermediate (e.g., 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine) is refluxed with 3-chloro-4-methoxyaniline in chloroform for 5 hours. Post-reaction, the product is purified via column chromatography (silica gel, chloroform eluent) and crystallized from methanol, yielding ~78% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR and IR spectroscopy confirm functional groups, such as the methoxy (-OCH₃) and amine (-NH-) moieties.

Q. How is the purity of the compound validated post-synthesis?

Purity is assessed via high-performance liquid chromatography (HPLC) and melting-point analysis. Crystallization from methanol ensures removal of unreacted aniline derivatives, as seen in analogous pyrimidine syntheses .

Advanced Research Questions

Q. How do intramolecular interactions influence the compound’s conformation and stability?

Intramolecular N–H⋯N hydrogen bonds between the pyrimidine ring and substituted aniline groups stabilize the molecule’s planar conformation. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) are critical for minimizing steric strain, as observed in structurally similar derivatives . Weak C–H⋯π interactions further stabilize crystal packing .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in hydrogen-bonding networks or thermal motion parameters can be addressed by:

  • Using SHELXL’s restraints for anisotropic displacement parameters.
  • Validating hydrogen positions via Fourier difference maps.
  • Cross-referencing with analogous structures (e.g., N-(4-chlorophenyl) derivatives) to identify consistent bonding patterns .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Chloroform enhances solubility of aromatic intermediates during reflux .
  • Catalysis : Lewis acids (e.g., MgSO₄) may improve reaction efficiency by absorbing residual moisture.
  • Time-temperature profiling : Extended reflux durations (>5 hours) may increase byproduct formation, requiring careful monitoring .

Q. What computational methods predict the compound’s bioactivity based on structural analogs?

Molecular docking studies using pyrimidine derivatives (e.g., enzyme inhibitors like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) suggest that the trifluoromethyl and methoxy groups enhance binding to hydrophobic enzyme pockets. QSAR models can extrapolate these findings to predict antibacterial or antifungal activity .

Methodological Notes

  • Synthetic Optimization : Scale-up requires transitioning from batch reactors to continuous flow systems to maintain yield .
  • Data Validation : Cross-check SC-XRD results with powder XRD to detect polymorphism, a common issue in pyrimidine derivatives .
  • Safety Protocols : Use fume hoods during synthesis due to chloroform’s toxicity, and adhere to OSHA guidelines for aromatic amine handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.